Trimethoxymethane
Overview
Description
Synthesis Analysis
The synthesis of trimethoxymethane involves complex chemical reactions, often explored through methods like electron diffraction and molecular orbital calculations. These studies provide insights into the synthesis process and the resulting molecular conformations (Spelbos, Mijlhoff, & Faber, 1977).
Molecular Structure Analysis
Trimethoxymethane's molecular structure has been extensively analyzed using electron diffraction and molecular mechanics, revealing it predominantly exists as an asymmetric all-staggered TGG conformer. This detailed structural analysis aids in understanding the molecule's spatial arrangement and electronic properties (Spelbos, Mijlhoff, & Faber, 1977).
Chemical Reactions and Properties
Research on trimethoxymethane's chemical reactions, such as its interaction with silica, reveals its potential in modifying surface properties and its behavior under various conditions. These studies shed light on its reactivity and applications in different chemical processes (Low & Mark, 1976).
Physical Properties Analysis
The physical properties of trimethoxymethane, including its phase behavior and conformations, have been investigated through methods like matrix isolation infrared spectroscopy and ab initio computations. These studies provide valuable information on its stability, phase transitions, and energy conformations (Venkatesan & Viswanathan, 2010).
Chemical Properties Analysis
Trimethoxymethane's chemical properties, such as its hydrolytic behavior and reactivity towards different chemical agents, have been explored to understand its potential applications and interactions with other compounds. These investigations contribute to a comprehensive understanding of its chemical behavior and potential utility in various fields (Wang et al., 1998).
Scientific Research Applications
Alternative Fuel for Fuel Cells : TMM is utilized as an alternative fuel in direct oxidation polymer electrolyte fuel cells, improving anode performance by forming a mixture of methylformate, methanol, and formic acid (Wang et al., 1998).
Crosslinking Agent in Polyurethanes : It serves as a crosslinking agent in waterborne polyurethanes, enhancing waterproof properties for applications in corrosion protection and optoelectronic devices (Yu et al., 2016).
Surface Modification of Silicas : TMM is used for removing surface hydroxyls from silicas, aiding in producing hydroxyl-free silica (Low & Mark, 1976).
Electrochemically Active Methoxyl Fuel : It acts as an electrochemically active methoxyl fuel in direct polymer electrolyte fuel cells (Feng, 2004).
Substitute in Organic Synthesis : Trimethylsilyldiazomethane, a related compound, is used as a safe substitute for diazomethane in the Arndt-Eistert synthesis and homologation of carbonyl compounds (Hashimoto et al., 1981).
Oxygenated Fuels : Both dimethoxymethane and trimethoxymethane are novel oxygenated fuels with certain logistical advantages, though their overall performance is inferior to methanol under typical fuel cell operating conditions (Prakash et al., 2007).
Analyzing Derivatives of Bile Acids : Polymetaphenoxylene is used for analyzing trimethylsilyl and acetate derivatives of bile acids in gas-liquid chromatography (Galeazzi et al., 1976).
Moisture-Cured Coatings and Adhesives : Used as a crosslinking agent in moisture-cured polyurethane-urea for applications in reactive hot melt adhesives and moisture-cured coatings (Chattopadhyay et al., 2006).
Lithium Cycling in Batteries : Solutions of dimethoxymethane and trimethoxymethane are conductive and capable of cycling lithium in high efficiency in half-cells (Foos & McVeigh, 1983).
Stationary Phases in Chromatography : TRIM polymers imprinted with Boc-d,l-Phe can be used as stationary phases for chromatographic separation (Ansell & Mosbach, 1997).
Study of Molecular Structures and Vibrational Spectra : Research has been conducted on the stable conformations and role of oxygen lonepair interactions in trimethoxymethane and tetramethoxymethane (Lee & Wilmshurst, 1967).
Drug Delivery Systems : Acid degradable poly(acetal urethane) micelles, which can be derived from TMM, are used for pH-triggered intracellular delivery of anticancer drugs in a controlled and pH-dependent manner (Huang et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
trimethoxymethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3/c1-5-4(6-2)7-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOKUURKVVELLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027122 | |
Record name | Trimethoxymethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a pungent odor; [HSDB] | |
Record name | Methane, trimethoxy- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trimethyl orthoformate | |
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Boiling Point |
100.6 °C @ 760 MM HG | |
Record name | TRIMETHYL ORTHOFORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1006 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ETHANOL, IN ETHER | |
Record name | TRIMETHYL ORTHOFORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1006 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9676 @ 20 °C/4 °C | |
Record name | TRIMETHYL ORTHOFORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1006 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
3.67 (AIR= 1) | |
Record name | TRIMETHYL ORTHOFORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1006 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
81.4 [mmHg] | |
Record name | Trimethyl orthoformate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7615 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Trimethoxymethane | |
Color/Form |
COLORLESS LIQUID | |
CAS RN |
149-73-5 | |
Record name | Trimethyl orthoformate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trimethyl orthoformate | |
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Record name | Trimethoxymethane | |
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Record name | Methane, trimethoxy- | |
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Record name | Trimethoxymethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027122 | |
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Record name | Trimethyl orthoformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.224 | |
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Record name | METHYL ORTHOFORMATE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAM28819YJ | |
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Record name | TRIMETHYL ORTHOFORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1006 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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